Stereochemical Configuration as a Determinant of Pharmaceutical Intermediate Utility
The (2S,5R) stereoisomer of 5-amino-2-methylpiperidine demonstrates specific molecular recognition in kinase active sites that alternative stereoisomers cannot achieve. X-ray crystallography of the HPK1 kinase domain (PDB ID: 8FKO) co-crystallized with 3-{4-[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}benzonitrile at 2.55 Å resolution confirms the precise spatial orientation of the (2S,5R)-configured piperidine moiety within the ATP-binding pocket [1][2]. The (2R,5R) and (2R,5S) stereoisomers are designated as impurities (Ritlecitinib Impurity 16 and Impurity 15, respectively) rather than active pharmaceutical intermediates, indicating that stereochemical fidelity is non-negotiable for downstream synthetic utility [3][4].
| Evidence Dimension | Stereochemical utility in kinase inhibitor synthesis |
|---|---|
| Target Compound Data | (2S,5R) stereoisomer: utilized as active intermediate; co-crystallized with HPK1 kinase domain |
| Comparator Or Baseline | (2R,5R) stereoisomer: designated as Ritlecitinib Impurity 16; (2R,5S) stereoisomer: designated as Ritlecitinib Impurity 15 |
| Quantified Difference | Active intermediate vs. designated impurity (qualitative categorical distinction) |
| Conditions | X-ray crystallography at 2.55 Å resolution (HPK1 T165E,S171E phosphomimetic mutant); pharmaceutical patent specifications |
Why This Matters
Stereochemical configuration directly determines whether the compound functions as an active pharmaceutical intermediate or is classified as a process impurity requiring removal, impacting procurement specifications and analytical requirements.
- [1] RCSB Protein Data Bank. PDB ID: 8FKO. Crystal structure of HPK1 kinase domain T165E,S171E phosphomimetic mutant in complex with 3-{4-[(2S,5R)-5-Amino-2-methylpiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}benzonitrile. Deposited: 2022-12-21. View Source
- [2] NCBI Structure Summary. 8FKO: Crystal structure of HPK1 kinase domain T165E,S171E phosphomimetic mutant in complex with HPK1 inhibitor containing (2S,5R)-5-amino-2-methylpiperidine moiety. View Source
- [3] SynZeal. Ritlecitinib Impurity 16: Benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate, CAS 1207853-72-2. View Source
- [4] SynZeal. Ritlecitinib Impurity 15: Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate, CAS 1290191-65-9. View Source
